2-Amino-4-isopropylnicotinaldehyde
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Overview
Description
2-Amino-4-isopropylnicotinaldehyde is a chemical compound with the molecular formula C9H12N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 2-position and an isopropyl group at the 4-position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-isopropylnicotinaldehyde typically involves the reaction of 4-isopropylnicotinaldehyde with ammonia or an amine source under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group is converted to an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-isopropylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Amino-4-isopropylpyridine-3-carboxylic acid.
Reduction: 2-Amino-4-isopropyl-3-hydroxypyridine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-Amino-4-isopropylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropyl group provides hydrophobic interactions, enhancing binding affinity. The aldehyde group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
2-Aminonicotinaldehyde: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropylnicotinaldehyde: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-4,6-dimethoxynicotinaldehyde: Contains additional methoxy groups, altering its electronic properties.
Uniqueness: 2-Amino-4-isopropylnicotinaldehyde is unique due to the combination of the amino and isopropyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and potential therapeutic uses.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-9(10)8(7)5-12/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
SYZXKHIBOITOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)N)C=O |
Origin of Product |
United States |
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